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Comparative Clinical Efficacy Data

The table below summarizes key efficacy outcomes from clinical studies for different low-intensity AML

treatments.
. Complete .

. Median Overall o Key Supporting

Treatment Regimen . Remission (CR) . .
Survival (Months) Trial / Analysis
Rate
Azacitidine + Venetoclax 14.7 36.7% VIALE-A (Phase 3)
(AZA+VEN) [1] [2] [3]
Glasdegib + Low-Dose 8.3-8.8 17.0% BRIGHT AML 1003
Cytarabine (LDAC) [4] [3] [5] (Phase 2)
LDAC alone [4] [5] 43-49 2.3% BRIGHT AML 1003
(Control Arm)

Azacitidine alone [3] 9.6 17.9% VIALE-A (Control

Arm)
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Ranking from Network Meta-Analysis: A 2025 systematic review and network meta-analysis ranked
therapies for improving overall survival. AZA+VEN was the highest-ranked treatment, followed by

LDAC + glasdegib, and then LDAC + venetoclax [1] [2].

Key Experimental Methodologies

Understanding the design of pivotal trials is crucial for interpreting the data.

e BRIGHT AML 1003 Trial (Glasdegib + LDAC): This was a phase II, randomized, open-label,
multicenter study (NCT01546038) [4].

o Patients: Adults (=55 years) with newly diagnosed AML or high-risk MDS unsuitable for
intensive chemotherapy [4].

o Intervention: Glasdegib (100 mg orally, once daily) continuously in 28-day cycles plus LDAC
(20 mg subcutaneously, twice daily for 10 days per cycle) versus LDAC alone [4].

o Primary Endpoint: Overall Survival (OS) [4].

o Analysis: A stratified Cox proportional hazard model was used to estimate the Hazard Ratio
(HR) for OS [4].

e VIALE-A Trial (Azacitidine + Venetoclax): This was a phase III, randomized, double-blind,
placebo-controlled study (NCT02203773) [3].

o Patients: Adults with newly diagnosed AML who were =75 years or had comorbidities
precluding intensive chemotherapy [3].

o Intervention: Azacitidine (75 mg/mz2 for 7 days) with either venetoclax or placebo [3].

o Primary Endpoint: Overall Survival (OS) [3].

e BRIGHT AML 1019 Trial (Glasdegib + Azacitidine): This phase III, randomized, placebo-
controlled trial (NCT03416179) tested glasdegib in combination with azacitidine.

o Outcome: The addition of glasdegib did not significantly improve OS compared to
azacitidine alone (HR 0.99) [6]. This is a key reason for its lower ranking compared to
AZA+VEN.

Mechanisms of Action & Clinical Pathway
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The following diagram illustrates the distinct mechanisms of action and the evidence-based clinical context

for Glasdegib and HMA +Venetoclax.
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Clinical Context
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Glasdegib (SMO Inhibitor)

Phase 3 BRIGHT 1019
No OS benefit with Azacitidine

Click to download full resolution via product page

Phase 2 BRIGHT 1003
OS: 8.8 mo vs 4.9 mo (LDAC)

HMA + Venetoclax Mechanism

Hypomethylating Agent (HMA) Venetoclax (BCL-2 Inhibitor)

Sensitizes Inhibits
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pro-apoptotic
proteins

Cancer Cell Apoptosis
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Rank: Below AZA+VEN
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Interpretation & Key Insights for Professionals

¢ Mind the Evidence Gap: The superior ranking of AZA+VEN over glasdegib combinations comes
from indirect comparisons (network meta-analyses) [1] [2] [7]. No large, head-to-head randomized
trials exist, which is the gold standard for confirming comparative efficacy.

e Consider the Phase Illl Result: The failure of glasdegib to improve outcomes when added to
azacitidine in the BRIGHT AML 1019 trial is a critical data point [6]. This suggests its benefit may be
highly context-dependent and not easily transferable to all low-intensity backbones.

¢ Clinical Application: Based on current evidence, azacitidine + venetoclax is generally
considered the more effective and standard option for most older or unfit AML patients [3].

Glasdegib + LDAC remains an approved option, particularly where venetoclax-based regimens are
not suitable.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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